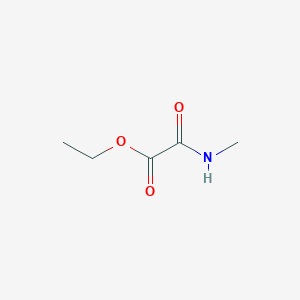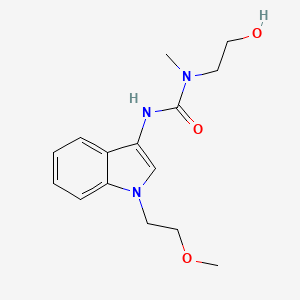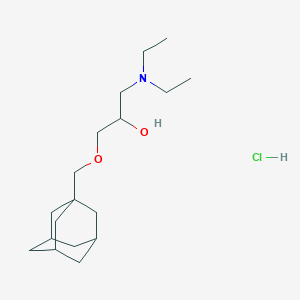
Ethyl 2-(methylamino)-2-oxoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Ethyl 2-(methylamino)-2-oxoacetate” is a compound that contains an ester functional group (from the “ethyl…acetate” part of the name) and a secondary amine functional group (from the “methylamino” part of the name). The “2-oxo” indicates a carbonyl group (C=O) on the second carbon of the chain .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable ester with a methylamine to introduce the amine functional group. The introduction of the carbonyl group could be achieved through oxidation .Molecular Structure Analysis
The molecule would have a backbone of three carbons, with the central carbon being bonded to an oxygen (forming a carbonyl group), a nitrogen (forming an amine), and an ethyl ester group .Chemical Reactions Analysis
As an ester and an amine, this compound could participate in a variety of chemical reactions. The ester could undergo hydrolysis, transesterification, or reduction. The amine could participate in reactions typical of amines, such as alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. As an ester, it would likely be polar and could participate in hydrogen bonding, affecting its boiling and melting points. The presence of the amine could make it a base .Applications De Recherche Scientifique
1. Inhibitory Activity and Hypoglycemic Properties
Ethyl 2-(methylamino)-2-oxoacetate derivatives have been shown to exhibit inhibitory activity against protein tyrosine phosphatase 1B (PTP-1B), a key enzyme involved in insulin signaling pathways. Compounds derived from ethyl 2-(methylamino)-2-oxoacetate demonstrated significant in vitro inhibition of PTP-1B, with potential implications for managing diabetes through their hypoglycemic activity (Navarrete-Vázquez et al., 2012).
2. Role in Synthesis and Characterization of Novel Compounds
Ethyl 2-(methylamino)-2-oxoacetate is used in the synthesis of various novel compounds. For instance, it has been employed in the synthesis of ethyl 2-(1-benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)-2-oxoacetates, which were characterized for their structural properties and tested for cytotoxicity in brine shrimp assay (Ahmed et al., 2016).
3. Synthesis of Amino Acid Esters
Ethyl 2-(methylamino)-2-oxoacetate derivatives, such as OxymaPure, have been used as additives in the synthesis of α-ketoamide derivatives. These compounds are synthesized via ring opening of N-acylisatin and are coupled to different amino acid esters, showing promise in medicinal chemistry due to their high yield and purity (El‐Faham et al., 2013).
4. Application in Corrosion Inhibition
Ethyl 2-(methylamino)-2-oxoacetate derivatives have been synthesized and studied for their effectiveness as corrosion inhibitors. These compounds exhibit mixed inhibition properties and adhere to the surface of metals following the Langmuir isotherm, indicating potential applications in materials science and engineering (Djenane et al., 2019).
5. Synthesis of Chromans and Heterocycles
The compound has been used in the cyclization reactions to produce quaternary carbon-centered chromans, which are biologically active products. These reactions proceed smoothly under mild conditions, indicating the compound's versatility in organic synthesis (Hu et al., 2012).
6. Synthesis of Antimicrobial Agents
Ethyl 2-(methylamino)-2-oxoacetate has been involved in the synthesis of novel indazole bearing oxadiazole derivatives, which were evaluated for their antimicrobial properties. This highlights its potential in the development of new antimicrobial agents (Ghelani et al., 2017).
Orientations Futures
Propriétés
IUPAC Name |
ethyl 2-(methylamino)-2-oxoacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c1-3-9-5(8)4(7)6-2/h3H2,1-2H3,(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQZKKPQRSZDPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(methylamino)-2-oxoacetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl 3-{[(E)-2-(2-furylcarbonyl)hydrazono]methyl}-1H-indole-1-carboxylate](/img/structure/B2656746.png)


![N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide](/img/structure/B2656751.png)
![[4-(2-fluorophenyl)piperazin-1-yl]-(1H-indol-2-yl)methanone](/img/structure/B2656753.png)
![N-[3-(1,3-benzodioxol-5-yl)-4-oxothiochromen-2-yl]-2-thiophen-2-ylacetamide](/img/structure/B2656756.png)



![N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2656762.png)

![N-(3-chlorophenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2656764.png)

![6-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2656768.png)